

# Avanbulin mitotic spindle collapse analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

Get Quote

## Mechanism of Action & Key Properties

This table summarizes the core mechanism and relevant properties of **Avanbulin** and its prodrug, **Lisavanbulin**, which are crucial for understanding their effects in experimental models.

| Property             | Description                                                                                                                                                                           |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Active Compound      | Avanbulin (BAL27862) [1]                                                                                                                                                              |
| Prodrug              | Lisavanbulin (BAL101553), a water-soluble lysine prodrug of Avanbulin [2] [3] [4]                                                                                                     |
| Primary Target       | Tubulin, at the <b>colchicine-binding site</b> [2] [5] [1]                                                                                                                            |
| Key Molecular Effect | Microtubule destabilization; inhibits tubulin polymerization ( $IC_{50}$ of <b>1.4 <math>\mu</math>M</b> in a cell-free assay) [1]                                                    |
| Cellular Effect      | Activates the spindle assembly checkpoint (SAC), induces <b>G2/M cell cycle arrest</b> , promotes apoptosis, and causes vascular disruption in the tumor microenvironment [2] [6] [7] |
| Notable Feature      | Active in human cancer models resistant to other microtubule-targeting agents (e.g., taxanes, vinca alkaloids) [2] [3]                                                                |

## Preclinical & Clinical Experimental Models

The following table outlines the various models used to study Lisavabulin/Avanbulin, along with key dosing information and observed outcomes.

| Experimental Model                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | Treatment Details | Key Reported Outcomes |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|-----------------------|
| <b>  In Vitro (SB28 glioma cells)   Avanbulin</b> treatment [6]   - IC <sub>50</sub> for cell proliferation: 5.5 nM [6]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         |                   |                       |
| <ul style="list-style-type: none"><li>Induced release of HMGB1 (immunogenic cell death marker) [6]     <b>In Vivo (Orthotopic SB28 glioma, mouse)</b>   Lisavabulin: 15-25 mg/kg, daily oral or intravenous [6] [8]   - Significant extension of survival in monotherapy [6] [8]</li><li>Synergistic effect when combined with anti-CD40 antibody [6] [8]     <b>In Vivo (GBM Patient-Derived Xenograft/PDX)</b>   Lisavabulin combined with radiotherapy (RT) and temozolomide (TMZ) [2]   - Significant survival extension irrespective of MGMT promoter status [2]</li><li>Efficacy optimized when administered concomitant with RT [2]     <b>Human Clinical Trial (Phase 1/2a)</b>   Lisavabulin IV, 2-hour infusion [3]   - Recommended Phase 2 dose (RP2D): 30 mg/m<sup>2</sup> [3]</li><li>Dose-limiting toxicities: gait disturbance, peripheral sensory neuropathy, asymptomatic myocardial injury [3]     <b>Human Clinical Trial (Phase 1/2a)</b>   Lisavabulin IV, 48-hour infusion [4]   - RP2D: 70 mg/m<sup>2</sup> [4]</li><li>Better tolerated with higher drug exposure; one partial response in glioblastoma [4]  </li></ul> |                   |                       |

## Experimental Protocol: Assessing Mitotic Arrest and Cell Death In Vitro

This protocol is synthesized from methods described in the search results to analyze the mechanism of action [6] [5].

- Objective:** To quantify the effects of **Avanbulin** on cell cycle arrest and induction of apoptosis.
- Materials:**
  - Cancer cell lines (e.g., DLBCL, SB28, or other relevant models) [6] [5].
  - Avanbulin** (BAL27862) stock solution.
  - Control vehicle (e.g., DMSO).
  - Propidium iodide (PI) solution for cell cycle analysis.
  - Annexin V-FITC and binding buffer for apoptosis detection.
  - Flow cytometer.

- **Procedure:**

- **Cell Seeding & Treatment:** Seed cells in 6-well plates and allow to adhere. The following day, treat with a range of **Avanbulin** concentrations (e.g., 5 nM to 40 nM) and a vehicle control for 24-72 hours [5].
- **Cell Harvesting:** After incubation, harvest both floating and adherent cells and combine them.
- **Cell Staining:**
  - **For Cell Cycle Analysis:** Resuspend a cell pellet in a solution containing PI and RNase. Incubate in the dark and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases [5].
  - **For Apoptosis Analysis:** Resuspend a separate cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI, incubate in the dark, and analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [6] [5].
- **Data Analysis:**
  - An increase in the G2/M population indicates mitotic arrest.
  - An increase in Annexin V-positive cells confirms induction of apoptosis.

## Troubleshooting Common Experimental Issues

- **Problem: Lack of Efficacy In Vitro**

- **Potential Cause:** The cell line may be inherently resistant or express low levels of potential predictive biomarkers like end-binding protein 1 (EB1) [5].
- **Solution:** Verify the potency on a sensitive control cell line (e.g., SB28). Consider profiling EB1 expression in your models [5].

- **Problem: High Toxicity In Vivo**

- **Potential Cause:** The dosing regimen may be causing on-target, off-tumor effects on the vascular system or nervous system [3].
- **Solution:** Review the dosing schedule and route of administration. The 48-hour continuous IV infusion at 70 mg/m<sup>2</sup> was better tolerated than the 2-hour infusion at 30 mg/m<sup>2</sup> in clinical trials, as it achieves higher exposure with lower peak concentrations [3] [4].

- **Problem: Inconsistent Results in Animal Models**

- **Potential Cause:** The choice of preclinical model significantly impacts outcomes. The immunogenic GL261 glioma model may respond differently than the more resistant SB28 model [6] [8].

- **Solution:** Carefully select the model based on your research question. Use patient-derived xenograft (PDX) panels to better represent human tumor heterogeneity [2].

## Mechanism of Action Pathway

The following diagram illustrates the sequence of cellular events triggered by **Avanbulin**, from tubulin binding to final cell fate.



Click to download full resolution via product page

I hope this structured information provides a solid foundation for your technical support center. The field is advancing, and the most current clinical trial data can typically be found on official registries like ClinicalTrials.gov (using identifiers **NCT03250299** and **NCT02490800** mentioned in the research [2] [4]).

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Avanbulin (BAL27862) | Tubulin Assembly Inhibitor [medchemexpress.com]
2. Optimizing an effective combination of the new microtubule-targeting... [pmc.ncbi.nlm.nih.gov]
3. Phase 1/2a trial of intravenous BAL101553, a novel ... [pmc.ncbi.nlm.nih.gov]
4. Safety and anti-tumor activity of lisavanbulin administered ... [pmc.ncbi.nlm.nih.gov]
5. The microtubule-targeted agent lisavanbulin (BAL101553 ... [pmc.ncbi.nlm.nih.gov]
6. Treating ICB-resistant glioma with anti-CD40 and mitotic ... [pmc.ncbi.nlm.nih.gov]
7. Lisavanbulin dihydrochloride (Synonyms: BAL-101553 ... [medchemexpress.com]
8. Treating ICB-resistant glioma with anti-CD40 and mitotic ... spindle [insight.jci.org]

To cite this document: Smolecule. [Avanbulin mitotic spindle collapse analysis]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b548169#avanbulin-mitotic-spindle-collapse-analysis\]](https://www.smolecule.com/products/b548169#avanbulin-mitotic-spindle-collapse-analysis)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)